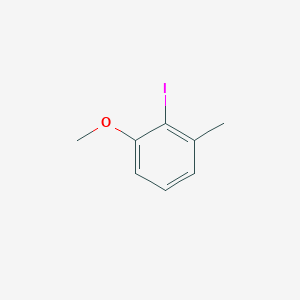

2-Iodo-1-methoxy-3-methylbenzene

概要

説明

“2-Iodo-1-methoxy-3-methylbenzene” is a chemical compound that is widely used in organic synthesis. It is a solid substance and its color ranges from colorless to white to yellow .

Synthesis Analysis

The synthesis of “this compound” involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

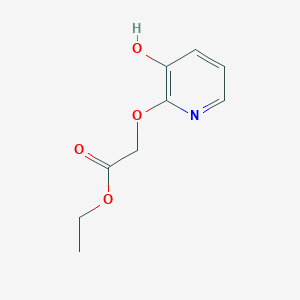

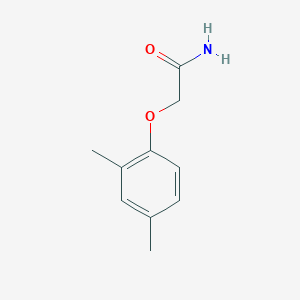

The molecular formula of “this compound” is C8H9IO . The molecular weight is 248.06 g/mol .

Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The storage temperature is between 2-8°C and it should be kept in a dark place, sealed in dry .

科学的研究の応用

Catalytic Reactions : In a study by Moroda and Togo (2008), iodobenzene, a compound related to 2-Iodo-1-methoxy-3-methylbenzene, was used as a catalyst in the preparation of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-Dioxides. This reaction demonstrates the potential of iodobenzene derivatives in catalyzing important chemical transformations (Moroda & Togo, 2008).

Thermochemical Properties : Verevkin et al. (2015) investigated the vapor pressures and thermochemical properties of various iodo-substituted methylbenzenes, including compounds similar to this compound. Their research aids in understanding the physical and chemical behavior of these compounds under different conditions (Verevkin et al., 2015).

Supramolecular Chemistry : Kobayashi et al. (2003) explored the assembly of heterodimeric capsules via hydrogen bonds and CH-halogen or CH-pi interaction using compounds including 1-iodo-4-methoxybenzene. This study highlights the role of halogenated benzene derivatives in the construction of complex molecular architectures (Kobayashi et al., 2003).

Homogeneous Catalysis : Müller et al. (2005) conducted a study on the aminocarbonylation of iodobenzene with amino acid esters. This research underscores the application of iodobenzene derivatives in homogeneous catalysis, particularly in carbonylation reactions (Müller et al., 2005).

Organometallic Chemistry : Research by Kobayashi et al. (2007) on orientational isomerism controlled by electronic environments in self-assembling heterodimeric capsules, using compounds like this compound, demonstrates its importance in understanding and manipulating molecular interactions in organometallic chemistry (Kobayashi et al., 2007).

Synthesis of Halohydrins : Niknam and Nasehi (2002) showed the utility of halogenated methoxybenzenes in the synthesis of halohydrins, highlighting their role in organic synthesis and functional group transformations (Niknam & Nasehi, 2002).

作用機序

Target of Action

The primary target of 2-Iodo-1-methoxy-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution . This reaction allows for the introduction of various functional groups onto the benzene ring while maintaining the aromaticity of the compound .

Pharmacokinetics

- Absorption : Given its small size and the presence of polar groups, it is likely to be well-absorbed in the gastrointestinal tract .

- Distribution : The compound is likely to distribute well throughout the body due to its lipophilicity .

- Metabolism : The compound may undergo further biotransformation in the liver, although the specific metabolic pathways are not known .

- Excretion : The compound and its metabolites are likely to be excreted in the urine .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This allows for the introduction of various functional groups onto the benzene ring, potentially altering the chemical properties and biological activities of the compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 99 °C (at 1 Torr pressure) , indicating that it is stable at room temperature but may degrade at high temperatures

Safety and Hazards

The safety information for “2-Iodo-1-methoxy-3-methylbenzene” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway if they are primary, and via an SN1 pathway, via the resonance-stabilized carbocation, if they are secondary or tertiary .

Molecular Mechanism

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

特性

IUPAC Name |

2-iodo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZVWBYGSSEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729229 | |

| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-94-1 | |

| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid](/img/structure/B3262289.png)

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)